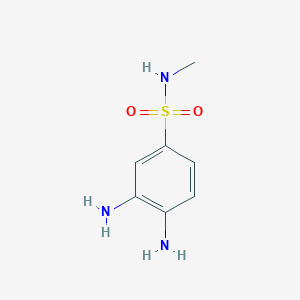
3-(4-Hydroxyphenyl)isonicotinic acid
Vue d'ensemble
Description
“3-(4-Hydroxyphenyl)isonicotinic acid” is a compound with the molecular formula C12H9NO3 . It is a derivative of isonicotinic acid, which is a pyridinemonocarboxylic acid where the carboxy group is at position 4 of the pyridine ring .
Synthesis Analysis
The synthesis of compounds similar to “this compound” often involves decarboxylative halogenation, a method based on the conversion of carboxylic acids to the corresponding organic halides . Other methods include the preparation of families of valuable organic iodides, bromides, chlorides, and fluorides .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic methods such as FTIR, FT-Raman, and NMR . The structure and conformational analysis of similar compounds have been investigated using Ab initio and density functional theory DFT/B3LYP levels of theory .Chemical Reactions Analysis
The chemical reactions involving “this compound” could be complex. For instance, isonicotinic acid derivatives have been found to inhibit certain enzymes, such as myeloperoxidase (MPO), urease, acetylcholinesterase, cyclooxygenase-2 (COX-2), Bcr-Abl tyrosine kinase, and histone demethylase .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various methods. For instance, the optimized geometrical parameters and energies of all different and possible conformers can be obtained from Density Functional Theory (DFT) by B3LYP/6-311++G (d,p) method .Mécanisme D'action
Target of Action
The primary target of 3-(4-Hydroxyphenyl)isonicotinic acid, a derivative of isoniazid , is the Mycobacterium genus, specifically M. tuberculosis, M. bovis, and M. kansasii . It is a highly specific agent, ineffective against other microorganisms . The compound is metabolized by hepatic N-acetyltransferase (NAT) and cytochrome P450 2E1 (CYP2E1) to form hepatotoxins .
Mode of Action
This compound is a prodrug and must be activated by bacterial catalase . Once activated, it inhibits the synthesis of mycolic acids, an essential component of the bacterial cell wall . At therapeutic levels, it is bactericidal against actively growing intracellular and extracellular Mycobacterium tuberculosis organisms .
Biochemical Pathways
The compound affects the mycolic acid biosynthesis pathway . It forms a complex that binds tightly to the enoyl-acyl carrier protein reductase InhA, thereby blocking the natural enoyl-AcpM substrate and the action of fatty acid synthase .
Pharmacokinetics
The compound is metabolized by hepatic N-acetyltransferase (NAT) and cytochrome P450 2E1 (CYP2E1) to form hepatotoxins . It selectively induces the expression of CYP2E1 . It also reversibly inhibits CYP2C19 and CYP3A4 activities, and mechanistically inactivates CYP1A2, CYP2A6, CYP2C19, and CYP3A4 at clinically relevant concentrations .
Result of Action
The result of the compound’s action is the inhibition of mycolic acid biosynthesis, leading to the death of the bacteria . It is bactericidal when mycobacteria grow rapidly and bacteriostatic when they grow slowly .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the metabolic activity of the liver, which is responsible for the activation of the compound, can be affected by factors such as diet, age, and disease state. Additionally, the presence of other drugs can influence the compound’s action through drug-drug interactions .
Orientations Futures
The future directions for “3-(4-Hydroxyphenyl)isonicotinic acid” and similar compounds could involve further development and fine-tuning of these scaffolds for the treatment of various aberrations . The discovery and/or synthesis of new potent and less toxic anti-tubercular compounds is very critical .
Analyse Biochimique
Biochemical Properties
It is known that phenolic acids found in plants and foods have been reported to have antioxidant, anticancer, antitumor, anti-diabetic, anti-inflammatory, antimicrobial, anticholes-terolemic, antimutagenic, and antihypertensive properties .
Cellular Effects
The cellular effects of 3-(4-Hydroxyphenyl)isonicotinic acid are not well-documented. It is known that similar compounds can have significant effects on cellular processes. For example, 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite, has been shown to significantly reduce cellular lipid accumulation and inhibit foam cell formation .
Molecular Mechanism
It is known that isonicotinic acid reacts with pyridoxal to form a hydrazone, thus inhibiting the generation of pyridoxal phosphate .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. It is known that similar compounds can have significant effects over time. For example, the synthesis of hydrazones, quinazolines, and hydrazone-Schiff bases is achieved by combining suitable aldehydes with four hydrazides .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-documented. It is known that similar compounds can have significant effects at different dosages. For example, nonsteroidal anti-inflammatory drugs in animals can cause vomiting, the most commonly observed adverse effect, with gastrointestinal ulceration being the most common life-threatening adverse effect .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-documented. It is known that similar compounds can be involved in significant metabolic pathways. For example, 3-(4-Hydroxyphenyl)pyruvate is involved in several metabolic pathways, including tyrosine biosynthesis, tyrosine degradation, and ubiquinone and other terpenoid-quinone biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. It is known that similar compounds can be transported and distributed in significant ways. For example, the descriptors for nicotinic acid and isonicotinic acid can be used in known equations for partition of solutes between water and organic solvents to predict partition coefficients and then further solubility in a host of organic solvents .
Subcellular Localization
The subcellular localization of this compound is not well-documented. It is known that similar compounds can have significant effects on subcellular localization. For example, protein sequence information extraction and subcellular localization prediction with gapped k-Mer method have been used to study the subcellular localization, protein interactions, posttranslational modifications, and activity of HDAC5 .
Propriétés
IUPAC Name |
3-(4-hydroxyphenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-9-3-1-8(2-4-9)11-7-13-6-5-10(11)12(15)16/h1-7,14H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRGOILDLJZQEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CN=C2)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686965 | |
| Record name | 3-(4-Hydroxyphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258625-94-3 | |
| Record name | 3-(4-Hydroxyphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


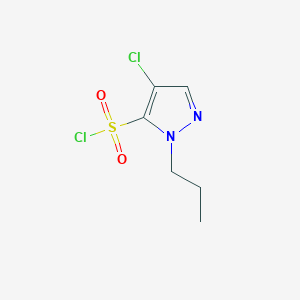
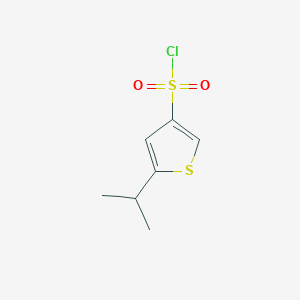


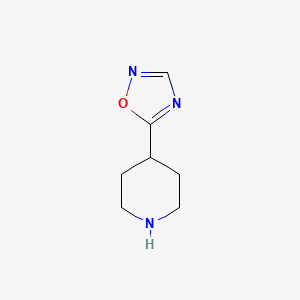

![4-Chloro-1-ethyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B3046486.png)
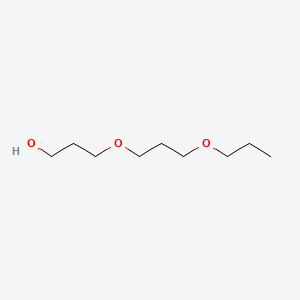
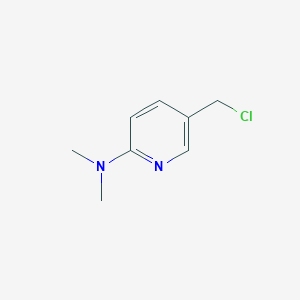
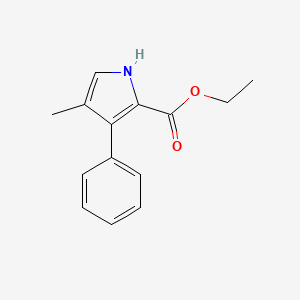
![Benzo[b]phenanthridine-7,12-dione, 1,8-dihydroxy-3-methyl-](/img/structure/B3046490.png)
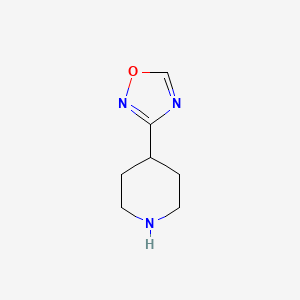
![Tert-butyl 7-amino-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B3046493.png)
